molecular formula C20H12Cl2O4 B5337756 4-chloro-2-[3-(4-chlorophenyl)acryloyl]phenyl 2-furoate

4-chloro-2-[3-(4-chlorophenyl)acryloyl]phenyl 2-furoate

Cat. No.: B5337756
M. Wt: 387.2 g/mol
InChI Key: FNYWIXVLAHGMNT-WEVVVXLNSA-N
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Description

4-chloro-2-[3-(4-chlorophenyl)acryloyl]phenyl 2-furoate is a chemical compound that belongs to the class of furoate esters. It is widely used in scientific research for its unique properties and potential applications in various fields.

Scientific Research Applications

4-chloro-2-[3-(4-chlorophenyl)acryloyl]phenyl 2-furoate has a wide range of potential applications in scientific research. It has been used as a starting material for the synthesis of various biologically active compounds, such as anti-inflammatory agents, anti-cancer agents, and anti-viral agents. It has also been used as a fluorescent probe for the detection of metal ions and other analytes in biological samples. Additionally, it has been studied for its potential applications in organic electronics and materials science.

Mechanism of Action

The mechanism of action of 4-chloro-2-[3-(4-chlorophenyl)acryloyl]phenyl 2-furoate is not fully understood. However, it is believed to interact with specific proteins and enzymes in biological systems, leading to changes in their activity and function. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer, suggesting its potential as a therapeutic agent.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of inflammatory cytokines and chemokines, suggesting its potential as an anti-inflammatory agent. It has also been shown to induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent. Additionally, it has been shown to modulate the activity of ion channels and receptors in neurons, suggesting its potential as a neuropharmacological agent.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-2-[3-(4-chlorophenyl)acryloyl]phenyl 2-furoate in lab experiments include its high purity, stability, and versatility. It can be easily synthesized and purified, and its properties can be modified by changing the reaction conditions. However, its limitations include its potential toxicity and limited solubility in aqueous solutions. Careful handling and storage are required to ensure its safety and efficacy in lab experiments.

Future Directions

There are several future directions for the research and development of 4-chloro-2-[3-(4-chlorophenyl)acryloyl]phenyl 2-furoate. These include:
1. Further exploration of its potential as a therapeutic agent for inflammatory diseases, cancer, and neurological disorders.
2. Development of more efficient and scalable synthesis methods for the production of this compound.
3. Investigation of its potential as a fluorescent probe for the detection of other analytes in biological samples.
4. Study of its properties and potential applications in organic electronics and materials science.
5. Development of new derivatives and analogs with improved properties and efficacy for various applications.

Synthesis Methods

The synthesis of 4-chloro-2-[3-(4-chlorophenyl)acryloyl]phenyl 2-furoate involves the reaction of 4-chloro-2-furoic acid with 4-chlorobenzaldehyde in the presence of a catalyst. The reaction results in the formation of an intermediate product, which is then treated with acetic anhydride to yield the final product. The purity and yield of the product can be improved by using different reaction conditions and purification techniques.

Properties

IUPAC Name

[4-chloro-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]phenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2O4/c21-14-6-3-13(4-7-14)5-9-17(23)16-12-15(22)8-10-18(16)26-20(24)19-2-1-11-25-19/h1-12H/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYWIXVLAHGMNT-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)Cl)C(=O)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)Cl)C(=O)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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